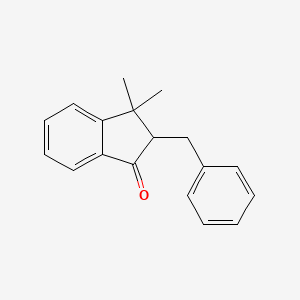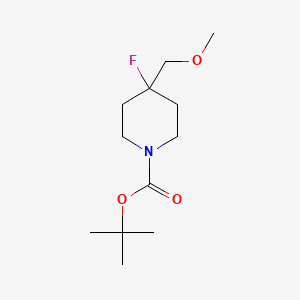![molecular formula C7H9BN2O3 B13993540 [4-(Carbamoylamino)phenyl]boronic acid CAS No. 102169-43-7](/img/structure/B13993540.png)
[4-(Carbamoylamino)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Carbamoylamino)phenyl]boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Carbamoylamino)phenyl]boronic acid typically involves the reaction of 4-aminophenylboronic acid with urea under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Carbamoylamino)phenyl]boronic acid can undergo oxidation reactions, where the boron atom is oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are commonly employed.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: [4-(Carbamoylamino)phenyl]boronic acid is used as a catalyst in various organic reactions, including cross-coupling reactions.
Sensing: The compound is employed in the development of sensors for detecting sugars and other biomolecules.
Biology:
Enzyme Inhibition: It acts as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Labeling: The compound can be used to label proteins for various analytical techniques.
Medicine:
Drug Development: this compound is explored for its potential as a therapeutic agent in treating diseases such as cancer and diabetes.
Industry:
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [4-(Carbamoylamino)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. This interaction can inhibit enzyme activity or alter the function of proteins, leading to various biological effects.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison:
- Phenylboronic acid: While phenylboronic acid is a simpler compound, [4-(Carbamoylamino)phenyl]boronic acid has additional functional groups that enhance its reactivity and specificity.
- 4-Carboxyphenylboronic acid: This compound has a carboxyl group instead of a carbamoylamino group, which affects its solubility and reactivity.
- 4-Methoxyphenylboronic acid: The presence of a methoxy group in this compound alters its electronic properties compared to this compound.
Properties
CAS No. |
102169-43-7 |
|---|---|
Molecular Formula |
C7H9BN2O3 |
Molecular Weight |
179.97 g/mol |
IUPAC Name |
[4-(carbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c9-7(11)10-6-3-1-5(2-4-6)8(12)13/h1-4,12-13H,(H3,9,10,11) |
InChI Key |
FGZMBFMSWMKKBJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-[4-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)phenyl]phenyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B13993461.png)

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
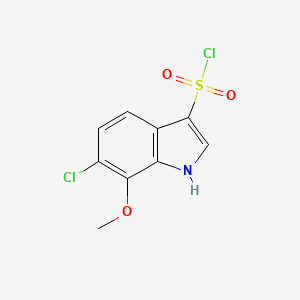
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
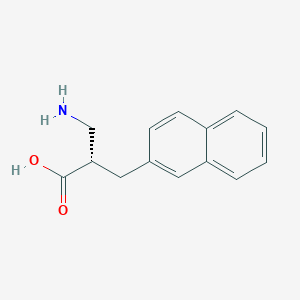
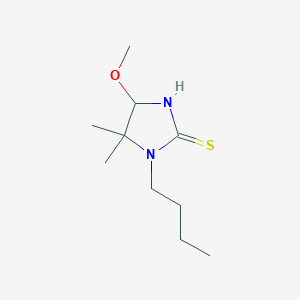
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
![2-ethoxy-2-methyl-5-(trityloxymethyl)-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B13993520.png)
![1-[2-(Pent-4-yn-1-yloxy)-5-fluorophenyl]ethanone](/img/structure/B13993524.png)
